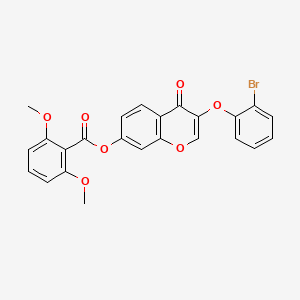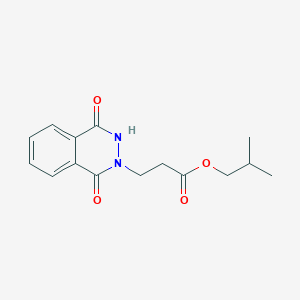![molecular formula C31H28ClN3O3S B11638422 Benzyl 4-(4-chlorophenyl)-5-cyano-6-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11638422.png)
Benzyl 4-(4-chlorophenyl)-5-cyano-6-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-1,4-dihydropyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl-4-(4-Chlorphenyl)-5-cyano-6-({2-[(2,4-Dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-1,4-dihydropyridin-3-carboxylat ist eine komplexe organische Verbindung mit einer Vielzahl von funktionellen Gruppen, darunter eine Benzylgruppe, eine Chlorphenylgruppe, eine Cyanogruppe und ein Dihydropyridinring. Diese Verbindung ist aufgrund ihrer potenziellen biologischen Aktivitäten und Anwendungen in den Bereichen organische Chemie und pharmazeutische Chemie von Interesse.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Benzyl-4-(4-Chlorphenyl)-5-cyano-6-({2-[(2,4-Dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-1,4-dihydropyridin-3-carboxylat beinhaltet typischerweise mehrstufige organische Reaktionen. Die Ausgangsstoffe umfassen oft Benzylchlorid, 4-Chlorbenzaldehyd und 2,4-Dimethylanilin. Die wichtigsten Schritte der Synthese können umfassen:
Bildung des Dihydropyridinrings: Dies kann durch eine Hantzsch-Dihydropyridinsynthese erreicht werden, die die Kondensation eines Aldehyds, eines β-Ketoesters und von Ammoniak oder einem Amin beinhaltet.
Einführung der Cyanogruppe: Dies kann durch eine nucleophile Substitutionsreaktion unter Verwendung einer geeigneten Cyanidquelle erfolgen.
Anlagerung der Benzylgruppe: Dies kann durch eine nucleophile Substitutionsreaktion unter Verwendung von Benzylchlorid erreicht werden.
Bildung der Sulfanylgruppe: Dies kann durch eine Thiol-En-Reaktion oder ein ähnliches Verfahren erfolgen.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung des Synthesewegs beinhalten, um die Ausbeute zu maximieren und die Kosten zu minimieren. Dies könnte die Verwendung von kontinuierlichen Strömungsreaktoren, automatisierten Syntheseplattformen und anderen fortschrittlichen Techniken umfassen, um den Prozess zu optimieren.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Benzyl-4-(4-Chlorphenyl)-5-cyano-6-({2-[(2,4-Dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-1,4-dihydropyridin-3-carboxylat kann eine Vielzahl von chemischen Reaktionen eingehen, darunter:
Oxidation: Der Dihydropyridinring kann oxidiert werden, um einen Pyridinring zu bilden.
Reduktion: Die Cyanogruppe kann zu einer Aminogruppe reduziert werden.
Substitution: Die Benzylgruppe kann durch nucleophile Substitutionsreaktionen durch andere Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Häufige Reduktionsmittel sind Lithiumaluminiumhydrid (LiAlH₄) und Wasserstoffgas (H₂) mit einem Palladiumkatalysator.
Substitution: Häufige Nucleophile sind Natriumcyanid (NaCN) und Natriummethoxid (NaOCH₃).
Hauptprodukte
Oxidation: Bildung eines Pyridinderivats.
Reduktion: Bildung eines Aminderivats.
Substitution: Bildung verschiedener substituierter Derivate, abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
Benzyl-4-(4-Chlorphenyl)-5-cyano-6-({2-[(2,4-Dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-1,4-dihydropyridin-3-carboxylat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht wegen seiner potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Als potenzieller Medikamentenkandidat für verschiedene Krankheiten untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von Benzyl-4-(4-Chlorphenyl)-5-cyano-6-({2-[(2,4-Dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-1,4-dihydropyridin-3-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann wirken durch:
Hemmung von Enzymen: Bindung an und Hemmung der Aktivität spezifischer Enzyme, die an Krankheitsprozessen beteiligt sind.
Modulation von Rezeptoren: Wechselwirkung mit Zelloberflächenrezeptoren, um zelluläre Signalwege zu modulieren.
Veränderung der Genexpression: Beeinflussung der Expression von Genen, die an Zellwachstum und -überleben beteiligt sind.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-Benzyl-4-chlorphenol: Eine Verbindung mit einer ähnlichen Benzyl- und Chlorphenylstruktur.
2-(4-Chlorphenyl)benzothiazol: Eine Verbindung mit einer ähnlichen Chlorphenylgruppe.
Einzigartigkeit
Benzyl-4-(4-Chlorphenyl)-5-cyano-6-({2-[(2,4-Dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-1,4-dihydropyridin-3-carboxylat ist einzigartig aufgrund seiner Kombination von funktionellen Gruppen, die spezifische chemische Reaktivität und biologische Aktivität verleihen
Eigenschaften
Molekularformel |
C31H28ClN3O3S |
|---|---|
Molekulargewicht |
558.1 g/mol |
IUPAC-Name |
benzyl 4-(4-chlorophenyl)-5-cyano-6-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C31H28ClN3O3S/c1-19-9-14-26(20(2)15-19)35-27(36)18-39-30-25(16-33)29(23-10-12-24(32)13-11-23)28(21(3)34-30)31(37)38-17-22-7-5-4-6-8-22/h4-15,29,34H,17-18H2,1-3H3,(H,35,36) |
InChI-Schlüssel |
WCABAIKPWCMQEO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)OCC3=CC=CC=C3)C4=CC=C(C=C4)Cl)C#N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-Fluorobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B11638346.png)

![Ethyl 5-[(2,4-dimethylphenyl)carbamoyl]-2-{[(2-fluorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11638354.png)
![(5E)-5-[3-bromo-5-methoxy-4-(propan-2-yloxy)benzylidene]imidazolidine-2,4-dione](/img/structure/B11638361.png)
![ethyl 4-{2-[(4-fluorobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11638362.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11638368.png)

![N-(4-chlorophenyl)-5-cyano-4-(4-methoxyphenyl)-2-methyl-6-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)pyridine-3-carboxamide](/img/structure/B11638380.png)
![(2Z)-3-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(5-chloro-2-methylphenyl)-2-cyanoprop-2-enamide](/img/structure/B11638387.png)
![Propan-2-yl 5-[(2,4-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B11638396.png)
![N-(1H-benzimidazol-2-ylmethyl)-4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-amine](/img/structure/B11638401.png)

![2-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11638409.png)
![3-(1H-benzotriazol-1-yl)-N'-[(E)-(4-ethoxyphenyl)methylidene]propanehydrazide](/img/structure/B11638414.png)
